molecular formula C9H9BrN2O2 B2853416 Quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- CAS No. 859958-91-1

Quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro-

Cat. No. B2853416
CAS RN: 859958-91-1
M. Wt: 257.087
InChI Key: XXXRHKPJSMYORC-UHFFFAOYSA-N
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Description

“Quinoline, 6-bromo-1,2,3,4-tetrahydro-” is a derivative of quinoline, a nitrogen-containing bicyclic compound . It has a molecular formula of C9H10BrN . Quinoline and its derivatives are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline have been summarized for the first time, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of “Quinoline, 6-bromo-1,2,3,4-tetrahydro-” is similar to that of quinoline, with the addition of a bromine atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Quinoline, 6-bromo-1,2,3,4-tetrahydro-” include a boiling point of 303.1±31.0 °C (Predicted), a density of 1.428±0.06 g/cm3 (Predicted), and a storage temperature of 2-8°C (protect from light) .

Scientific Research Applications

Quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and dyes. In addition, it has been used as a reagent in the synthesis of other quinoline derivatives. It has also been used to study the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, resulting in the production of a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- are not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, resulting in a range of physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. However, there are a few limitations to its use. It is not very soluble in water and is not very stable in air, so it must be stored in a sealed container. In addition, it is not very soluble in organic solvents, so it must be used in very small amounts.

Future Directions

The potential future directions for the use of quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- are vast. It could be used in the development of new drugs, as well as in the synthesis of other quinoline derivatives. In addition, it could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of quinoline derivatives. It could also be used to study the antioxidant and neuroprotective effects of quinoline derivatives. Finally, it could be used in the development of new dyes and other compounds.

Synthesis Methods

Quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro- can be synthesized through a two-step process. The first step involves the reaction of quinoline with bromine and ethylenediamine to form a 6-bromo-1,2,3,4-tetrahydro-8-amino-quinoline intermediate. The second step involves the reaction of the intermediate with nitrous acid to form the desired quinoline, 6-bromo-1,2,3,4-tetrahydro-8-nitro-.

properties

IUPAC Name

6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXRHKPJSMYORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859958-91-1
Record name 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
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